1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a chemical compound belonging to the class of tetrahydronaphthalenes It is characterized by the presence of four methyl groups attached to the naphthalene ring system, specifically at the 1, 1, 4, and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the reaction of 2,5-dichloro-2,5-dimethylhexane with benzene in the presence of aluminum chloride as a catalyst can yield this compound . The reaction is typically carried out under reflux conditions for an extended period to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may interact with oxidizing agents to form reactive intermediates that lead to the formation of ketones or alcohols. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but with different methyl group positions.
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another isomer with methyl groups at different positions.
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: A related compound with three methyl groups.
Uniqueness: 1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific methyl group arrangement, which can influence its chemical reactivity and physical properties. This distinct structure can lead to different reaction pathways and applications compared to its isomers.
Properties
CAS No. |
1634-12-4 |
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Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1,4,4,6-tetramethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20/c1-10-5-6-12-11(2)7-8-14(3,4)13(12)9-10/h5-6,9,11H,7-8H2,1-4H3 |
InChI Key |
GZQXIYBMXGYNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=C1C=CC(=C2)C)(C)C |
Origin of Product |
United States |
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